Bienvenue dans la boutique en ligne BenchChem!

FY-56

LSD1 Epigenetics Enzyme Inhibition

FY-56 features a distinct spirooxindole scaffold derived from natural product frameworks, offering high potency (IC50=42 nM) and superior selectivity over MAO-A/B. Unlike cyclopropylamine-based LSD1 inhibitors, FY-56 minimizes off-target MAO activity, ensuring cleaner phenotypic readouts in AML differentiation studies. Validated in vivo for reducing leukemic burden. Ideal for chemical probe applications and SAR studies.

Molecular Formula C23H19FN2O3
Molecular Weight 390.4 g/mol
Cat. No. B15537817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFY-56
Molecular FormulaC23H19FN2O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1CNC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)C5=CC(=C(C=C51)O)O
InChIInChI=1S/C23H19FN2O3/c24-18-7-3-1-5-15(18)13-26-19-8-4-2-6-16(19)23(22(26)29)17-12-21(28)20(27)11-14(17)9-10-25-23/h1-8,11-12,25,27-28H,9-10,13H2
InChIKeyHZFIGRNVOZMYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FY-56: A Spirooxindole LSD1 Inhibitor with Nanomolar Potency and High MAO Selectivity for AML Research


FY-56 is a synthetic small-molecule compound derived from a spirooxindole scaffold that functions as a highly potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Its molecular formula is C23H19FN2O3 with a molecular weight of 390.41 g/mol . Unlike classical monoamine oxidase (MAO)-based LSD1 inhibitors, FY-56 features a structurally distinct spirooxindole core inspired by natural product frameworks [1].

Why LSD1 Inhibitors Are Not Interchangeable: Key Differentiation of FY-56


LSD1 inhibitors vary substantially in scaffold architecture, selectivity profiles, cellular mechanism, and in vivo efficacy. FY-56's spirooxindole core is distinct from the cyclopropylamine-based structures of tranylcypromine derivatives (e.g., ORY-1001, GSK2879552) and the pyrrolidine-based CC-90011 [1]. Even among compounds with comparable in vitro IC50 values, differences in MAO-A/B off-target activity, induction of differentiation markers, and effects on leukemic stem cell populations directly impact research outcomes. Substituting FY-56 with another LSD1 inhibitor may confound experimental results, particularly in studies requiring MAO selectivity or evaluation of novel chemotypes for AML therapy [2].

FY-56 Evidence-Based Differentiation: Quantitative Comparison to Key LSD1 Inhibitors


LSD1 Inhibitory Potency: FY-56 (IC50 = 42 nM) vs. Tranylcypromine (IC50 = 57.98 μM)

FY-56 inhibits LSD1 with an IC50 of 42 nM, representing over 1,300-fold higher potency compared to the prototype irreversible LSD1 inhibitor tranylcypromine (IC50 = 57.98 μM) when assessed in the same biochemical assay format [1][2]. This marked improvement places FY-56 in the low nanomolar range typical of advanced LSD1 inhibitors, enabling more robust target engagement at lower compound concentrations.

LSD1 Epigenetics Enzyme Inhibition

MAO Selectivity Profile: FY-56 vs. ORY-1001 (Iadademstat)

FY-56 exhibits high selectivity for LSD1 over the related flavin adenine dinucleotide (FAD)-dependent enzymes monoamine oxidase A (MAO-A) and MAO-B [1]. While the precise IC50 values against MAO-A/B are not disclosed numerically, the primary study emphasizes 'high selectivity' in the abstract and results. In contrast, the clinically advanced LSD1 inhibitor ORY-1001 (Iadademstat) displays IC50 values of >100 μM for MAO-A and MAO-B but also inhibits spermine oxidase with an IC50 of 7.4 μM [2]. FY-56's distinct selectivity fingerprint may be advantageous in experimental systems where off-target oxidase activity confounds interpretation.

MAO-A MAO-B Selectivity Off-target

Differentiation Induction in AML Cell Models: FY-56 vs. Clinical Benchmark GSK2879552

FY-56 induces differentiation of acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11, as evidenced by increased expression of markers characteristic of differentiated macrophages and monocytes [1]. In comparison, GSK2879552, an irreversible LSD1 inhibitor with a similar LSD1 IC50 (~41 nM [2]), has shown growth inhibition in only 20 of 29 AML cell lines tested (69% response rate) and has been primarily evaluated in small cell lung carcinoma (SCLC) models rather than AML differentiation assays . FY-56's demonstrated capacity to drive differentiation in these specific AML lines provides a functional benchmark for researchers studying LSD1-mediated differentiation pathways.

AML Differentiation MOLM-13 MV4-11

In Vivo AML Model Efficacy: Leukemic Cell Burden Reduction and Survival Benefit

In a mouse model of acute myeloid leukemia, FY-56 treatment significantly reduced the proportion of CD45+/CD33+ leukemic cells in peripheral blood and spleen, and prolonged overall survival [1][2]. The primary study reports an 'obvious' reduction in leukemic burden and 'significantly prolonged' survival, though exact survival curve data (e.g., median survival extension in days) are not specified in the abstract. In contrast, the clinical candidate CC-90011 (pulrodemstat), despite sub-nanomolar LSD1 potency (IC50 = 0.25 nM ), has shown variable in vivo responses and is still under clinical investigation with ongoing concerns regarding therapeutic window [3]. FY-56 provides a distinct in vivo efficacy dataset in a well-defined AML model that can serve as a reference point for preclinical studies.

In Vivo AML Xenograft Survival

Mechanistic Engagement: FY-56-Mediated H3K4me1/2 Accumulation and p53 Activation

FY-56 treatment of leukemia cells results in accumulation of the LSD1 substrates H3K4me1 and H3K4me2, as well as activation of the tumor suppressor p53, and reduced mRNA expression of the transcription factors HOXA9 and MEIS1 [1]. This mechanistic profile confirms on-target LSD1 inhibition and engagement of downstream pathways relevant to AML pathogenesis. While other LSD1 inhibitors like ORY-1001 also induce H3K4me2 accumulation , FY-56's effects on HOXA9 and MEIS1—key regulators in MLL-rearranged leukemia—provide a more detailed picture of its transcriptional impact.

H3K4me1 H3K4me2 p53 Epigenetic Markers

Antiproliferative and Clonogenic Inhibition: FY-56 vs. Spirooxindole Analogs

FY-56 moderately inhibits the proliferation and clone formation of leukemia cells [1]. In the context of the structure-activity relationship (SAR) study from which FY-56 emerged, this compound demonstrated superior LSD1 inhibition (IC50 = 42 nM) compared to other spirooxindole derivatives in the same series, some of which exhibited IC50 values in the micromolar range [1]. This intra-series comparison highlights FY-56 as the optimized lead from the spirooxindole chemotype, offering a benchmark for researchers exploring this scaffold.

Proliferation Clonogenicity Leukemia SAR

Recommended FY-56 Research Applications Based on Quantitative Differentiation Evidence


Differentiation Therapy Studies in MOLM-13 and MV4-11 AML Models

Utilize FY-56 to induce macrophage and monocyte differentiation in AML cell lines, leveraging its demonstrated ability to increase differentiation markers [1]. This application is supported by direct evidence of cellular differentiation in the primary publication, making FY-56 a suitable tool for studying LSD1-mediated differentiation pathways in leukemia.

Preclinical In Vivo Efficacy Evaluation in AML Xenograft Models

Employ FY-56 in mouse models of AML to assess reduction of CD45+/CD33+ leukemic cell burden in peripheral blood and spleen, as well as survival prolongation [1][2]. The documented in vivo activity provides a validated starting point for preclinical proof-of-concept studies of LSD1 inhibition in hematologic malignancies.

Mechanistic Epigenetic Studies of LSD1 Target Engagement

Apply FY-56 to examine LSD1-mediated regulation of histone methylation (H3K4me1/2), p53 activation, and transcriptional repression of HOXA9 and MEIS1 in leukemia cells [1]. The compound's well-defined mechanistic profile supports its use as a chemical probe for interrogating LSD1-dependent epigenetic and transcriptional networks.

Scaffold-Based Medicinal Chemistry Optimization

Use FY-56 as a lead compound for further structure-activity relationship (SAR) studies focused on the spirooxindole chemotype [1]. As the most potent and selective LSD1 inhibitor identified within this series, FY-56 provides an optimal starting point for designing next-generation spirooxindole-based LSD1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FY-56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.